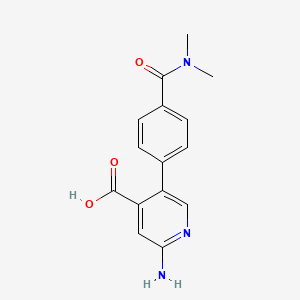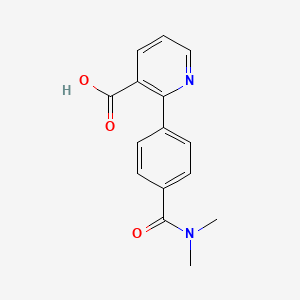
MFCD18318139
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18318139 typically involves the use of advanced organic synthesis techniques. One common method includes the condensation of specific organic precursors under controlled conditions. The reaction often requires the presence of a nucleophile and may involve mechanical processing to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and quantity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD18318139 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Catalysts like palladium on carbon or other transition metals are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
MFCD18318139 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of cellular processes due to its photoluminescent properties.
Medicine: Investigated for its potential in cancer treatment, particularly in targeting and imaging cancer cells.
Industry: Utilized in the development of advanced materials and sensors
Wirkmechanismus
The mechanism by which MFCD18318139 exerts its effects involves its interaction with specific molecular targets. In biomedical applications, it can bind to certain biomolecules, leading to changes in their fluorescence properties. This interaction can be used to detect and monitor biological processes at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MFCD18318140: Another photoluminescent compound with similar properties but different molecular structure.
MFCD18318141: Known for its use in similar applications but with varying degrees of efficiency and stability.
Uniqueness
MFCD18318139 stands out due to its strong and stable photoluminescent properties, making it particularly useful in applications requiring high sensitivity and specificity. Its ability to form stable complexes with certain biomolecules also enhances its utility in biomedical research .
Eigenschaften
IUPAC Name |
2-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-17(2)14(18)11-7-5-10(6-8-11)13-12(15(19)20)4-3-9-16-13/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFDBTUCJUDJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688057 |
Source


|
| Record name | 2-[4-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-31-5 |
Source


|
| Record name | 2-[4-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
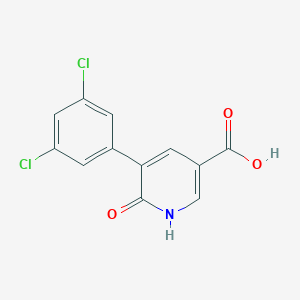
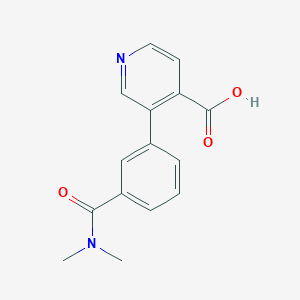

![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392504.png)
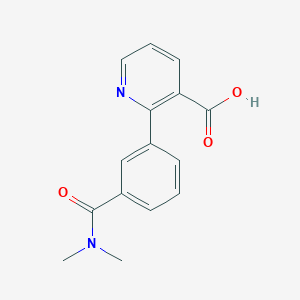
![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392517.png)
![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392526.png)
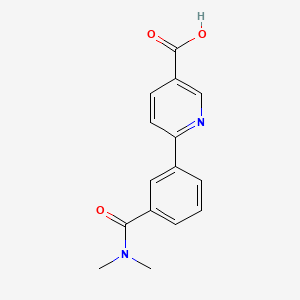
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6392537.png)
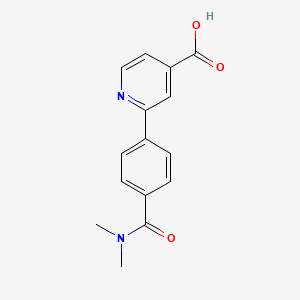
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392564.png)
![2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392573.png)
![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392579.png)
